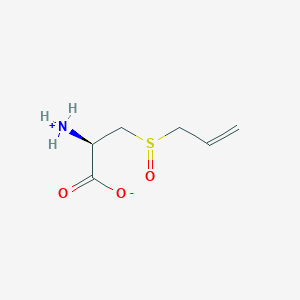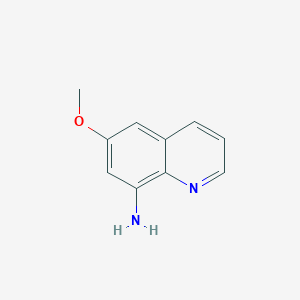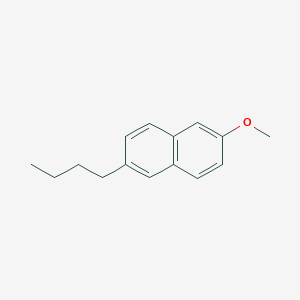
2-Butyl-6-methoxynaphthalene
Descripción general
Descripción
2-Butyl-6-methoxynaphthalene is a chemical compound with the molecular formula C15H18O . It has a molecular weight of 214.30 g/mol . The IUPAC name for this compound is 2-butyl-6-methoxynaphthalene .
Molecular Structure Analysis
The molecular structure of 2-Butyl-6-methoxynaphthalene consists of a naphthalene core with a butyl group attached at the 2-position and a methoxy group attached at the 6-position . The exact 3D conformer is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Butyl-6-methoxynaphthalene include a molecular weight of 214.30 g/mol, a computed XLogP3 of 5, no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds . The exact mass is 214.135765193 g/mol . The topological polar surface area is 9.2 Ų . The compound has a complexity of 202 .Aplicaciones Científicas De Investigación
Alkylation and Acylation Processes : 2-Butyl-6-methoxynaphthalene is used in alkylation processes. For instance, Srinivas et al. (2002) reported the selective formation of 6-tert-butyl-2-methoxynaphthalene via liquid-phase alkylation, demonstrating the compound's potential in creating derivatives for various applications (Srinivas et al., 2002). Additionally, the Friedel-Crafts acylation process has been studied extensively, with various research indicating its effectiveness in producing acylated derivatives of 2-methoxynaphthalene, which is structurally similar to 2-Butyl-6-methoxynaphthalene (Das & Cheng, 2000), (Andy et al., 2000).
Fluorescent Labelling in Analytical Chemistry : The compound has been used as a fluorescent labeling reagent in chromatography. Gatti et al. (1992) explored its use in pre-column derivatization for HPLC separation of carboxylic acids, highlighting its utility in analytical chemistry (Gatti, Cavrini & Roveri, 1992).
Synthesis of Non-Steroidal Anti-Inflammatory Agents : Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in creating non-steroidal anti-inflammatory agents like nabumetone and naproxen. This highlights the compound's role in pharmaceutical synthesis (Wei-Ming Xu & Hong-Qiang He, 2010).
Environmental Applications : Yadav and Salunke (2013) investigated the use of 2-methoxynaphthalene, a similar compound, in environmental applications. They explored the methylation of 2-naphthol using dimethyl carbonate, a greener alternative to traditional reagents, emphasizing the environmental significance of these chemical processes (Yadav & Salunke, 2013).
Propiedades
IUPAC Name |
2-butyl-6-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-3-4-5-12-6-7-14-11-15(16-2)9-8-13(14)10-12/h6-11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLRUUACNLOUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-6-methoxynaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



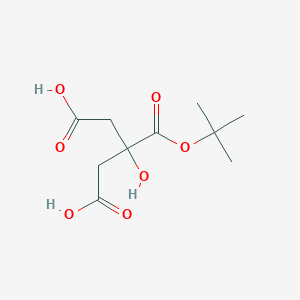
![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)

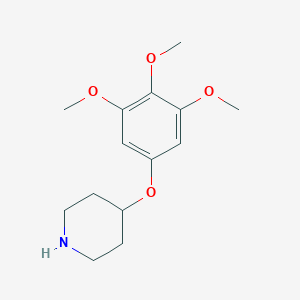
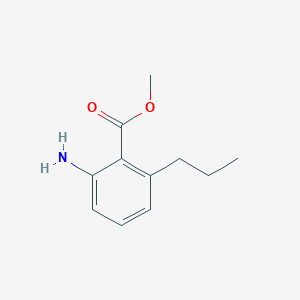
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)
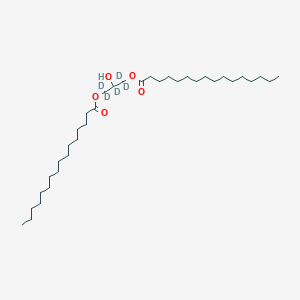
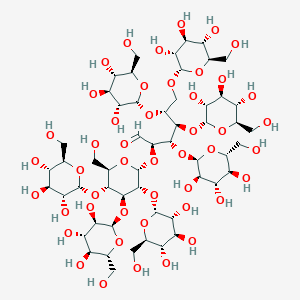
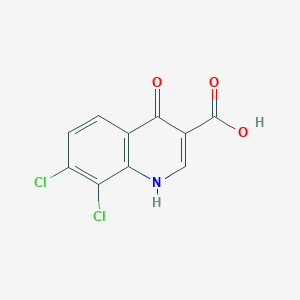
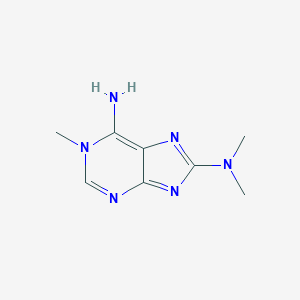
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
